(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
Description
The compound (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a synthetic piperazine derivative featuring a benzo[d]thiazole core, a sulfonamide-substituted phenyl group, and a methanone linker. Key structural elements include:
- Piperazine ring: A flexible nitrogen-containing scaffold that enhances solubility and enables interactions with biological targets.
- 4-(Pyrrolidin-1-ylsulfonyl)phenyl group: A sulfonamide moiety linked to a pyrrolidine ring, which may influence pharmacokinetics (e.g., metabolic stability) and target binding.
Properties
IUPAC Name |
[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3S2/c23-17-5-8-19-20(15-17)31-22(24-19)26-13-11-25(12-14-26)21(28)16-3-6-18(7-4-16)32(29,30)27-9-1-2-10-27/h3-8,15H,1-2,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYDZXMRMPEYOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2. These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain.
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity. This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is metabolized to prostaglandins and leukotrienes by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, altering the balance of these pathways.
Result of Action
The primary molecular effect of the compound’s action is the reduction of prostaglandin production . This leads to cellular effects such as a decrease in inflammation and pain. Some derivatives of the compound have been found to have significant anti-inflammatory and analgesic activities.
Biological Activity
The compound (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Overview
The compound features a piperazine ring , a benzothiazole moiety , and a pyrrolidinylsulfonyl group . The unique combination of these structural elements suggests multiple interaction pathways with biological targets, which may confer various pharmacological effects.
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are critical in the inflammatory response. This inhibition can lead to anti-inflammatory effects, making it a candidate for developing anti-inflammatory drugs.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antibacterial properties against various strains, including Staphylococcus aureus and Bacillus subtilis. This suggests potential applications in treating infections.
- Anticancer Properties : The compound has shown promising results in cytotoxicity assays against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Notably, it induced cell cycle arrest and increased the Bax/Bcl-2 ratio, suggesting a mechanism involving apoptosis .
Biological Activity Data
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of the compound on MCF-7 and HepG2 cell lines. The results indicated significant antiproliferative activity with an IC50 value of 10.10 µg/mL for MCF-7 cells. The study also noted that modifications to the compound's structure could enhance its activity, such as shifting substituents on the piperazine ring .
- Mechanistic Studies : In vitro studies demonstrated that treatment with the compound led to increased levels of caspase 9 and alterations in cell cycle progression, indicating its potential role as an apoptosis inducer in cancer therapy .
- Antimicrobial Testing : The compound was subjected to antimicrobial susceptibility testing against several bacterial strains, showing effective inhibition zones comparable to established antibiotics.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations in Piperazine-Linked Methanone Derivatives
The target compound shares structural homology with other arylpiperazine methanones but differs in substituent chemistry. Below is a comparative analysis:
Key Observations:
Heterocyclic Core :
- The 6-chlorobenzo[d]thiazole group in the target compound contrasts with thiophene (e.g., Compound 21) or pyridine rings in analogs. Chlorine substitution may enhance electrophilicity and receptor affinity compared to unsubstituted heterocycles .
- Thiophene-containing analogs (e.g., MK47) show flexibility in interacting with hydrophobic binding pockets .
Sulfonamide Modifications :
- The pyrrolidine sulfonyl group in the target compound differs from trifluoromethylphenyl (Compound 21) or methylpiperazine (MK47) substituents. Pyrrolidine’s cyclic amine may reduce metabolic degradation compared to linear alkyl chains .
Methanone Linker: The ketone linker is conserved across analogs, suggesting its role in maintaining conformational rigidity and hydrogen-bonding capacity .
Q & A
Q. What are the key structural features of (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone, and how do they influence its chemical reactivity?
The compound features three critical structural domains:
- 6-Chlorobenzo[d]thiazole : A heterocyclic ring with sulfur and nitrogen, known for π-π stacking and hydrophobic interactions in biological systems.
- Piperazine linker : Enhances solubility and serves as a spacer for conformational flexibility.
- 4-(Pyrrolidin-1-ylsulfonyl)phenyl group : The sulfonyl moiety improves metabolic stability, while pyrrolidine contributes to hydrogen bonding.
These features collectively influence reactivity in nucleophilic substitutions (e.g., at the chloro position) and interactions with biological targets like enzymes or receptors .
Q. What synthetic routes are optimal for preparing this compound, and how can yield/purity be maximized?
A three-step synthesis is commonly employed:
Formation of 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride : React 4-(pyrrolidin-1-ylsulfonyl)benzoic acid with thionyl chloride (SOCl₂) under reflux (70–80°C, 4–6 hours).
Coupling with piperazine : Use a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.
Introduction of 6-chlorobenzo[d]thiazole : Employ Buchwald-Hartwig amination with a palladium catalyst (e.g., Pd(OAc)₂) and ligand (XPhos) in toluene at 100°C.
Q. Optimization Tips :
- Purity : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Yield : Use excess piperazine (1.2 equiv) in step 2 and monitor reaction progress via TLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what parameters should be prioritized?
| Technique | Key Parameters | Application Example |
|---|---|---|
| ¹H/¹³C NMR | Solvent (CDCl₃ or DMSO-d₆), δ (ppm) ranges | Confirm piperazine coupling (δ 3.2–3.8 ppm) |
| HPLC-MS | Column (C18), mobile phase (ACN/H₂O + 0.1% TFA) | Assess purity (>95%) and molecular ion ([M+H]⁺) |
| FT-IR | Peaks at 1650–1700 cm⁻¹ (C=O), 1150 cm⁻¹ (S=O) | Verify carbonyl and sulfonyl group retention |
These methods ensure structural fidelity and batch consistency .
Q. What physicochemical properties (e.g., solubility, logP) are critical for in vitro assays?
- logP : Predicted ~3.2 (via computational tools like ChemAxon), indicating moderate lipophilicity.
- Solubility : Poor in water (<0.1 mg/mL); use DMSO for stock solutions (≤10 mM).
- Stability : Susceptible to hydrolysis at high pH; store at –20°C under inert atmosphere.
These properties guide assay design (e.g., buffer selection, dilution protocols) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinase domains). Focus on the chlorobenzo[d]thiazole’s hydrophobic pocket occupancy.
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields).
- QSAR : Corrogate substituent effects (e.g., chloro vs. fluoro) on IC₅₀ values using datasets from analogous compounds .
Q. What reaction mechanisms govern the synthesis of derivatives, and how can regioselectivity be controlled?
- Nucleophilic aromatic substitution : Replace the chloro group in benzo[d]thiazole with amines (e.g., morpholine) using CuI/L-proline catalysis in DMF at 120°C.
- Suzuki-Miyaura coupling : Introduce aryl/heteroaryl groups at the benzo[d]thiazole position with Pd(dppf)Cl₂ catalyst and K₂CO₃ base in dioxane/H₂O.
- Regioselectivity : Steric effects dominate; bulky substituents favor para positions on the phenyl ring .
Q. How should researchers address contradictions in reported bioactivity data (e.g., IC₅₀ variability)?
| Factor | Mitigation Strategy | Example |
|---|---|---|
| Assay type | Use orthogonal assays (e.g., SPR vs. fluorescence) | Confirm kinase inhibition via both methods |
| Cell lines | Standardize passage numbers and culture media | Use ATCC-validated lines with mycoplasma testing |
| Compound batch | Re-characterize via NMR/HPLC-MS for purity | Exclude batches with <95% purity |
Cross-validate findings with structural analogs (e.g., replacing pyrrolidine with piperidine) to isolate structure-activity relationships .
Q. What challenges arise in translating in vitro activity to in vivo models, and how can they be overcome?
- PK/PD hurdles : Poor oral bioavailability due to high logP; formulate as nanoparticles (e.g., PLGA) or prodrugs (e.g., ester derivatives).
- Metabolic stability : Incubate with liver microsomes (human/rodent) to identify vulnerable sites (e.g., sulfonyl group oxidation).
- Toxicity : Screen for hERG inhibition (patch-clamp assays) and hepatotoxicity (ALT/AST levels in serum) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
